N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that features a triazolopyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine ring system, followed by the introduction of the piperidine and cyclohexyl groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and cyclohexylamines. The reaction conditions often involve heating under reflux and the use of polar solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazolopyridazine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to certain proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of the triazolopyridazine core with the piperidine and cyclohexyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
N-cyclohexyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide (CAS Number: 1081123-08-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine ring, a triazole moiety, and a pyridazine structure. Its molecular formula is C20H30N6O with a molecular weight of approximately 370.5 g/mol .
This compound is believed to exert its biological effects primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The compound's interaction with these targets can modulate critical pathways associated with cancer progression and other diseases .
In Vitro Studies
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines using the MTT assay to determine cell viability. The results indicated moderate to significant cytotoxic effects:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 ± 0.16 |
MCF-7 | 1.23 ± 0.18 |
HeLa | 2.73 ± 0.33 |
These values demonstrate that the compound exhibits potent cytotoxicity against these cancer cell lines .
Enzyme Inhibition
The compound also showed promising results as an inhibitor of c-Met kinase, a target implicated in various cancers. The IC50 value for c-Met inhibition was found to be 0.090 μM, comparable to Foretinib (IC50 = 0.019 μM), indicating its potential as a therapeutic agent against c-Met overexpression in tumors .
Case Studies and Comparative Analysis
In comparative studies with other triazole derivatives, this compound demonstrated superior activity profiles:
Compound | Target | IC50 (μM) |
---|---|---|
Compound 12e | c-Met | 0.090 |
Foretinib | c-Met | 0.019 |
Compound X | A549 | 5.00 |
These findings suggest that the compound may be more effective than some existing treatments in certain contexts .
Future Directions
The ongoing research aims to further explore the structure–activity relationship (SAR) of N-cyclohexyl derivatives to optimize their efficacy and reduce potential side effects. Future studies will likely focus on in vivo models to validate the therapeutic potential observed in vitro.
Properties
Molecular Formula |
C20H30N6O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H30N6O/c1-14(2)19-23-22-17-8-9-18(24-26(17)19)25-12-10-15(11-13-25)20(27)21-16-6-4-3-5-7-16/h8-9,14-16H,3-7,10-13H2,1-2H3,(H,21,27) |
InChI Key |
HNNKYGGCBFVVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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